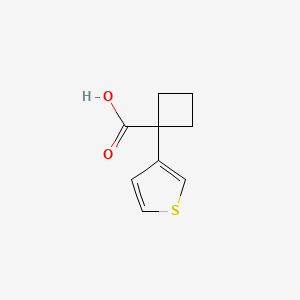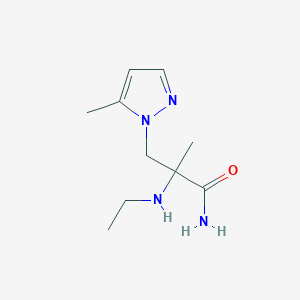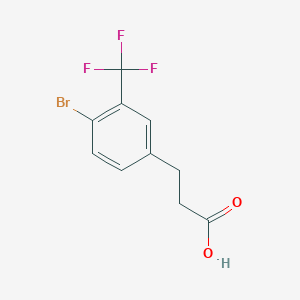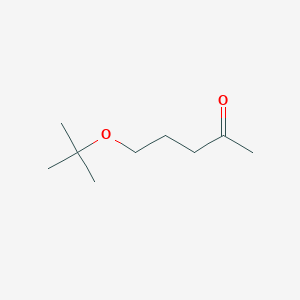
4-Cyano-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . The reaction conditions often involve the use of nitration reagents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄). Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can also be used.
Major Products Formed
The major products formed from these reactions include 4-amino-2-nitrobenzenesulfonamide and 4-cyano-2-aminobenzenesulfonamide, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 4-Cyano-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. The cyano and nitro groups can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Halo-2-nitrophenylbenzenesulfonamide: Similar structure but with a halogen substituent instead of a cyano group.
2-Nitrobenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyano-2-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
29092-36-2 |
|---|---|
Molecular Formula |
C7H5N3O4S |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
4-cyano-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14) |
InChI Key |
QOMLMUXYEJQPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)



![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)

